molecular formula C17H21ClN2O B031472 N20C hydrochloride CAS No. 1177583-87-7

N20C hydrochloride

Cat. No. B031472
M. Wt: 304.8 g/mol
InChI Key: JCJDLPUASJEVRN-UHFFFAOYSA-N
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Description

N20C hydrochloride is a selective and noncompetitive open NMDA receptor open channel blocker . It has micromolar affinity, fast on-off blockade kinetics, and strong voltage dependence . It also displays neuroprotective activity .


Molecular Structure Analysis

The molecular weight of N20C hydrochloride is 304.81 . Its molecular formula is C17H21ClN2O . The SMILES representation is NC(CNCCC(C1=CC=CC=C1)C2=CC=CC=C2)=O.Cl .


Chemical Reactions Analysis

N20C hydrochloride is a non-competitive NMDA receptor antagonist . It binds to the receptor-associated ion channel and prevents glutamate-induced Ca2+ influx .


Physical And Chemical Properties Analysis

N20C hydrochloride has a molecular weight of 304.82 . Its molecular formula is C17H20N2O.HCl . It is soluble to 100 mM in water .

Scientific Research Applications

  • Vitamin B12 Studies : Nitrous oxide, which is a chemical form related to N20C hydrochloride, is used to selectively oxidize vitamin B12. This application is valuable for studying vitamin B12's mode of action, mechanisms of neuropathy, and interactions between different folates (Chanarin, 1980).

  • Detection of Ions and Antibiotics : Nitrogen-doped carbon quantum dots (N-CQDs), derived from a process involving N20C hydrochloride, effectively detect Fe3+ ions and tetracycline antibiotics. This application shows high sensitivity and low cytotoxicity, suggesting potential in sensitive detection and cellular imaging (Qi et al., 2019).

  • Electrocatalysis : N-doped hollow core-mesoporous shell carbonaceous nanospheres synthesized from glucosamine hydrochloride demonstrate excellent electrocatalytic activity for oxygen reduction reaction in both alkaline and acidic media. This suggests sustainable and eco-friendly alternatives to commercial catalysts (Han et al., 2014).

  • Acetylene Hydrochlorination : Nitrogen-doped nanoflower porous carbon acts as a nonmetal catalyst for acetylene hydrochlorination. Its nanoflower-like morphology and nitrogen species contribute positively to conversion activity (Liu, Zhu, & Dai, 2018).

  • Detection of Chlorpromazine Hydrochloride : N-doped carbon dots (N-CDs) are effective in detecting chlorpromazine hydrochloride with excellent sensitivity and selectivity, offering a strategy for rapid screening in biological fluids (Zhang et al., 2019).

  • Combustion Studies : In circulating fluidized bed boilers, cyanides, which are chemically related to N20C hydrochloride, show a higher tendency to form N20. The concentration of NO and char also contributes to its formation (Åmand & Leckner, 1993).

  • Separation of Vanadium(V) : N1923, a related chemical, is an effective extractant for the efficient extraction and separation of vanadium(V) from hydrochloric acid solutions, showing over 90% extraction efficiency under certain conditions (Zhu, Liu, & Li, 2022).

  • Diesel Engine Performance : A novel soluble hybrid nanocatalyst, likely involving compounds related to N20C hydrochloride, significantly reduces exhaust emissions and improves engine performance in diesel-biodiesel blends, while reducing fuel consumption (Mirzajanzadeh et al., 2015).

  • Neuropathic Pain Treatment : Nefopam hydrochloride loaded nanospheres show promising sustained action and stability for treating neuropathic pain, with a significant shelf-life (Sukhbir, Yashpal, & Sandeep, 2015).

Future Directions

The future of N20C hydrochloride looks promising. The global N20C Hydrochloride market is expected to reach a significant value by 2029 . This growth is backed by increasing demand from downstream industries .

Relevant Papers The paper by Rosa Planells-Cases et al., titled “A novel N-methyl-D-aspartate receptor open channel blocker with in vivo neuroprotectant activity” is a relevant resource for understanding the properties and potential applications of N20C hydrochloride .

properties

IUPAC Name

2-(3,3-diphenylpropylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJDLPUASJEVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N20C hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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